![molecular formula C12H18N4O8 B14242774 1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) CAS No. 393056-45-6](/img/structure/B14242774.png)
1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes nitro groups, which are known for their reactivity and potential use in various chemical reactions.
Preparation Methods
The synthesis of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) involves multiple steps. One common method includes the reaction of appropriate precursors under controlled conditions to form the spiro structure. The reaction typically involves the use of nitro compounds and other reagents to introduce the nitro groups into the molecule. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. .
Scientific Research Applications
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Potential use in biochemical studies due to its unique structure and reactivity.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) involves its interaction with molecular targets through its nitro groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one) can be compared with other similar compounds, such as:
7,11-dimethyl-9,9-dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane: Similar spiro structure but with different substituents.
1,4-Dioxa-7,10-dithiacyclododecane-8-carbonitrile: Different functional groups and reactivity.
1,4-dioxa-7,11-dithiacyclotridecan-9-one: Similar ring structure but different functional groups
These comparisons highlight the uniqueness of 1,1’-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4
Properties
CAS No. |
393056-45-6 |
|---|---|
Molecular Formula |
C12H18N4O8 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
1-(7-acetyl-9,9-dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecan-11-yl)ethanone |
InChI |
InChI=1S/C12H18N4O8/c1-9(17)13-5-11(15(19)20,16(21)22)6-14(10(2)18)8-12(7-13)23-3-4-24-12/h3-8H2,1-2H3 |
InChI Key |
UTLMDHDOKUYLNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(CN(CC2(C1)OCCO2)C(=O)C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


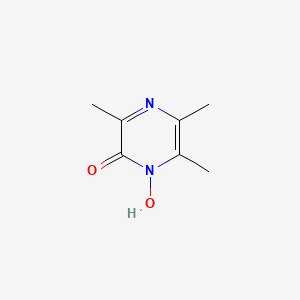
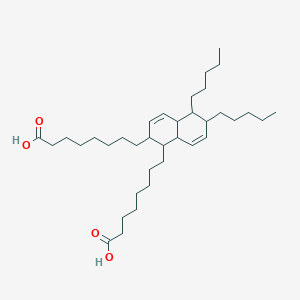
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
![N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea](/img/structure/B14242702.png)
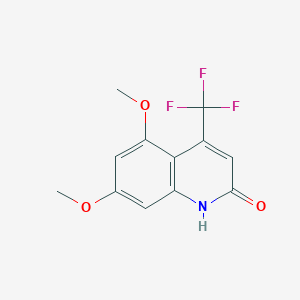
![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)

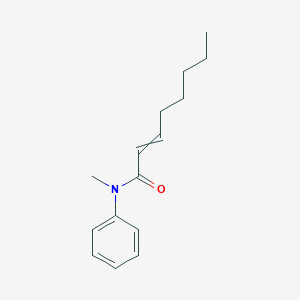
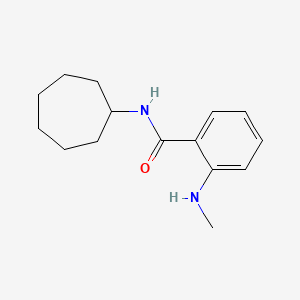
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)

![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
